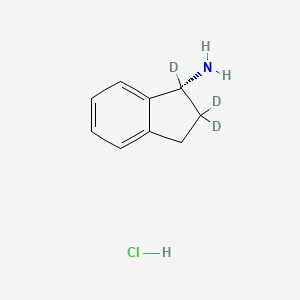

(R)-1-Aminoindane-d3 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-1-Aminoindane-d3 Hydrochloride is a deuterated derivative of ®-1-Aminoindane, a compound known for its applications in various scientific fields. The deuterium labeling (d3) is used to trace the compound in metabolic studies and other research applications. This compound is particularly valuable in the study of biochemical pathways and drug metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Aminoindane-d3 Hydrochloride typically involves the deuteration of ®-1-Aminoindane. The process begins with the preparation of ®-1-Aminoindane, which can be synthesized through several methods, including the reduction of indanone derivatives. The deuteration is achieved by using deuterium gas or deuterated reagents under specific reaction conditions to replace the hydrogen atoms with deuterium.

Industrial Production Methods: In an industrial setting, the production of ®-1-Aminoindane-d3 Hydrochloride involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications for research and development purposes.

Analyse Chemischer Reaktionen

Types of Reactions: ®-1-Aminoindane-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include deuterated ketones, aldehydes, and various substituted derivatives, which are valuable in further research and development.

Wissenschaftliche Forschungsanwendungen

®-1-Aminoindane-d3 Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.

Biology: The compound is used in the study of neurotransmitter systems and their interactions with different receptors.

Medicine: It is valuable in drug development and pharmacokinetic studies to trace the metabolism and distribution of drugs in the body.

Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.

Wirkmechanismus

The mechanism of action of ®-1-Aminoindane-d3 Hydrochloride involves its interaction with various molecular targets and pathways. The deuterium labeling allows researchers to trace the compound and study its effects on different biochemical pathways. The compound can interact with neurotransmitter receptors, enzymes, and other proteins, providing valuable insights into their function and regulation.

Vergleich Mit ähnlichen Verbindungen

®-1-Aminoindane: The non-deuterated version of the compound, used in similar research applications.

(S)-1-Aminoindane: The enantiomer of ®-1-Aminoindane, with different stereochemistry and potentially different biological activity.

Deuterated Amines: Other deuterated amines used as tracers in metabolic studies.

Uniqueness: ®-1-Aminoindane-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The deuterium atoms do not significantly alter the chemical properties of the compound but allow for precise tracking in various research applications.

Biologische Aktivität

(R)-1-Aminoindane-d3 Hydrochloride is a deuterated analog of (R)-1-aminoindane, which has garnered attention for its potential applications in neuroscience and pharmacology. This compound is particularly notable for its role as a tracer in metabolic studies, allowing researchers to investigate various biochemical pathways and mechanisms. The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems, particularly dopamine receptors.

This compound, with the chemical formula C9H12ClN and CAS number 1346616-96-3, exhibits several unique chemical characteristics due to the presence of deuterium. The incorporation of deuterium allows for enhanced tracking in metabolic studies without significantly altering the compound's chemical properties.

The primary mechanism of action involves the compound's interaction with various neurotransmitter receptors, particularly dopamine D2 and D3 receptors. Studies have indicated that this compound enhances dopaminergic neurotransmission in animal models, which may contribute to its neuroprotective effects . The deuterium labeling facilitates precise tracing of the compound's metabolic pathways, providing insights into its pharmacokinetics and dynamics.

Neuroprotective Effects

Research has demonstrated that (R)-1-Aminoindane exhibits neuroprotective properties similar to those of rasagiline, a known monoamine oxidase inhibitor. In experimental models of Parkinson’s disease, (R)-1-Aminoindane has been shown to improve motor function and enhance striatal dopaminergic neurotransmission independently of MAO inhibition .

Pharmacological Studies

A study indicated that this compound acts as a selective monoamine oxidase type B (MAO-B) inhibitor, which is relevant for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This selectivity suggests potential therapeutic applications in managing symptoms associated with these conditions .

Case Studies

In a series of experiments involving animal models, this compound was administered to assess its effects on cognitive functions following neurotraumatic injuries. The results showed a significant reduction in latency during cognitive tasks compared to control groups, indicating improved cognitive recovery post-injury .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound | MAO Inhibition | Neuroprotective Activity | Dopaminergic Activity |

|---|---|---|---|

| (R)-1-Aminoindane | Selective MAO-B | Yes | Yes |

| (S)-1-Aminoindane | Weak | Limited | Variable |

| Deuterated Amines | Variable | Yes | Variable |

Applications in Research

The unique properties of this compound make it an invaluable tool in various research fields:

- Metabolic Studies : As a tracer, it aids in understanding metabolic pathways.

- Neuroscience : It provides insights into neurotransmitter interactions and potential therapeutic effects on CNS disorders.

- Pharmacokinetics : Its deuterium labeling allows for precise tracking during drug development studies.

Eigenschaften

IUPAC Name |

(1R)-1,2,2-trideuterio-3H-inden-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/t9-;/m1./s1/i6D2,9D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAAGWRBIVCBSY-GYQYCVPMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1(C2=CC=CC=C2CC1([2H])[2H])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.